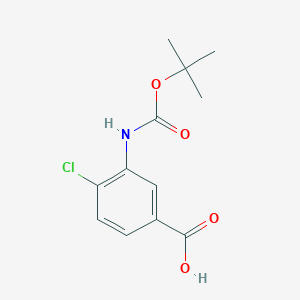

3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

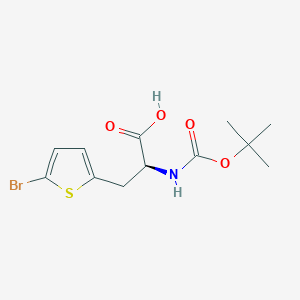

- The synthesis of various stereoisomers of related tert-butoxycarbonyl amino acids has been achieved, shortening previously known procedures. Adjustments in reaction conditions can yield pure cis or trans acid forms, and optical resolution can be accomplished via diastereomeric salt formation or chromatographic methods. Ab initio calculations have provided explanations for cis selectivity observed in some synthesis steps (Bakonyi et al., 2013).

Molecular Structure Analysis

- The molecular structure of related compounds, such as N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, has been studied, revealing that these compounds can crystallize in different polymorphic forms with similar molecular conformations (Gebreslasie et al., 2011).

Chemical Reactions and Properties

- In the context of chemical reactions, compounds like N-tert-butoxycarbonylation of amines have been efficiently catalyzed using heteropoly acids, indicating the utility of tert-butoxycarbonyl groups in organic synthesis (Heydari et al., 2007).

Physical Properties Analysis

- Studies on the determination of tert-butyloxycarbonyl group in amino acid and peptide derivatives have facilitated understanding the physical properties of these groups. A method involving perchloric acid in acetic acid for cleavage and determination of the tert-butyloxycarbonyl group has been established (Ehrlich-Rogozinski, 1974).

Chemical Properties Analysis

- The synthesis of tert-butyl aminocarbonate, a compound related to tert-butoxycarbonyloxyamine, has been achieved. This compound demonstrates rapid acylation of amines in organic and aqueous solutions, underscoring its chemical reactivity and utility in acylation reactions (Harris & Wilson, 1983).

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

This process is crucial for the protection of amines, particularly in peptide synthesis. The N-tert-butoxycarbonyl (N-Boc) group is a widely used amine protecting group due to its stability and ease of removal under mild conditions. The use of H3PW12O40 as a heterogeneous and recyclable catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate has been shown to be highly efficient and environmentally friendly, with no competitive side products observed. This method is especially useful for the selective protection of chiral amino alcohols and esters, providing N-Boc derivatives chemoselectively in excellent yields, which are essential for peptide synthesis and the synthesis of multifunctional targets (Heydari et al., 2007).

Enantioselective Fluorescence Sensing

The compound has been utilized in the development of enantioselective fluorescence sensing of chiral amino alcohols. A specific derivative, 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, synthesized from 3-tert-butylaniline and 2-chlorobenzoic acid, forms a highly fluorescent scandium complex. This complex can be used for enantioselective sensing of chiral amino alcohols through a fluorescence ligand displacement assay, allowing accurate measurements of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu et al., 2008).

Asymmetric Synthesis of Amino Acid Derivatives

The compound is integral to the asymmetric synthesis of amino acid derivatives, serving as a key intermediate. For instance, the asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands has been applied to synthesize (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid with high enantiomeric excess. This method is efficient for producing N-Boc protected amino esters, which are crucial intermediates in the synthesis of pharmaceuticals and biologically active molecules (Kubryk & Hansen, 2006).

Synthesis of Unnatural Amino Acids

Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, demonstrating the versatility of this compound in generating unnatural amino acids. These stereoisomers are synthesized through a process that allows for the adjustment of reaction conditions to obtain either pure cis or trans acid, with optical resolution achieved via diastereomeric salt formation or chromatography on a chiral stationary phase. This capability is vital for the development of new pharmaceuticals and research into peptide structures and functions (Bakonyi et al., 2013).

Mechanism of Action

Target of Action

Similar compounds, such as methyl (3s)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate, have been found to target caspase-3 . Caspase-3 is a crucial enzyme involved in apoptosis, or programmed cell death .

Mode of Action

It’s known that boc-protected amino acids are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation, preventing unwanted side reactions . Once the peptide bond is formed, the Boc group can be removed under acidic conditions .

Biochemical Pathways

Boc-3-amino-4-chlorobenzoic acid is likely involved in the biochemical pathways of peptide synthesis . In these pathways, Boc-protected amino acids are used as building blocks to construct peptides in a stepwise manner . The resulting peptides can then participate in various biological processes, depending on their sequence and structure.

Pharmacokinetics

The boc group is known to enhance the lipophilicity of amino acids, which could potentially improve their absorption and distribution .

Result of Action

The primary result of the action of Boc-3-amino-4-chlorobenzoic acid is the formation of peptides through peptide synthesis . These peptides can have various biological effects, depending on their sequence and structure. For example, they can act as hormones, neurotransmitters, or antibiotics .

Action Environment

The action of Boc-3-amino-4-chlorobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and hence the efficiency of peptide synthesis . Moreover, the temperature can impact the rate of Boc deprotection .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVJRTBBSXWWQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590513 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160450-12-4 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B61480.png)

![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)